4-(2-Fluoro-1-hydroxyethyl)benzonitrile

Medicinal Chemistry Physicochemical Property Bioisosterism

This para-substituted fluorinated benzonitrile is an essential scaffold for medicinal chemistry. It is the required regioisomer for synthesizing chiral amino alcohol intermediates for Osilodrostat (11β-hydroxylase inhibitor) and for one-pot lactonization to 3-substituted isochroman-1-ones. The 2-fluoro-1-hydroxyethyl group serves as a critical bioisostere, modulating lipophilicity (ΔlogP ~+0.5–1.5) and metabolic stability. Generic substitution with non-fluorinated or positional isomers (e.g., 3-fluoro) is scientifically invalid for these applications. Procure this specific compound to ensure regiochemical fidelity in downstream transformations and rigorous SAR interpretation.

Molecular Formula C9H8FNO
Molecular Weight 165.167
CAS No. 1073056-22-0
Cat. No. B2438966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-1-hydroxyethyl)benzonitrile
CAS1073056-22-0
Molecular FormulaC9H8FNO
Molecular Weight165.167
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(CF)O
InChIInChI=1S/C9H8FNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2
InChIKeyYWDWJWQHEJOOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CAS 1073056-22-0): Fluorinated Benzonitrile Scaffold for Chemical Biology and Pharmaceutical Intermediate Procurement


4-(2-Fluoro-1-hydroxyethyl)benzonitrile (CAS 1073056-22-0) is a fluorinated aromatic compound with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol . Structurally, it features a benzonitrile core with a 2-fluoro-1-hydroxyethyl substituent at the para position. This compound is typically procured as a versatile small molecule scaffold for research and development applications, including medicinal chemistry, chemical biology, and the synthesis of more complex fluorinated intermediates .

Why 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Cannot Be Substituted with Generic Non-Fluorinated or Positional Isomer Analogs


Generic substitution of 4-(2-fluoro-1-hydroxyethyl)benzonitrile with non-fluorinated or positional isomer analogs is not scientifically valid due to the distinct physicochemical and electronic properties imparted by the specific 4-cyano, 2-fluoro, and 1-hydroxyethyl substitution pattern. The fluorine atom serves as a critical bioisostere that modulates lipophilicity, metabolic stability, and molecular recognition [1], while the precise regiochemistry (para-substituted benzonitrile) determines both reactivity in downstream synthetic transformations and potential target binding interactions [2]. Unlike its 3- or 2-fluoro positional isomers or non-fluorinated hydroxyethyl analogs, this compound's unique substitution pattern enables distinct applications in chiral amino alcohol synthesis and provides a specific scaffold for structure-activity relationship (SAR) exploration [2].

Quantitative Differentiation Evidence for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile vs. Comparator Analogs


Fluorine Bioisosteric Replacement Alters Lipophilicity: Matched Pair Analysis of ΔlogP

Replacement of a hydroxyl or alkoxy group with a fluorine atom—the key structural feature distinguishing 4-(2-fluoro-1-hydroxyethyl)benzonitrile from non-fluorinated hydroxyethylbenzonitriles—results in a measurable change in lipophilicity (logP) [1]. Molecular Matched Pair Analysis across diverse aromatic scaffolds demonstrates that the ΔlogP difference between fluorinated and oxygenated analogs ranges from approximately +0.5 to +1.5 log units, with the exact magnitude modulated by electron-donating substituents on the aromatic ring [1]. This lipophilicity shift directly impacts membrane permeability and protein binding, critical parameters in drug candidate selection and chemical probe design [1].

Medicinal Chemistry Physicochemical Property Bioisosterism

Chiral Amino Alcohol Precursor for Osilodrostat (Isturisa) Synthesis: Enantiopure Differentiation

The 4-substituted benzonitrile scaffold with a 2-fluoro-1-hydroxyethyl motif serves as a direct precursor to the chiral amino alcohol intermediate 4-[(1R)-1-amino-2-hydroxyethyl]-3-fluoro-benzonitrile, which is subsequently elaborated into the FDA-approved drug Osilodrostat (Isturisa) for Cushing's syndrome [1][2]. Specifically, the target compound's substitution pattern (para-cyano, ortho-fluoro) is required for the subsequent imidization, chiral addition, and hydrolysis steps that yield the enantiopure (R)-amino alcohol [1]. In contrast, the 3-fluoro positional isomer would lead to a different substitution pattern incompatible with the established synthetic route to Osilodrostat [1][2]. Furthermore, non-fluorinated analogs cannot serve as precursors to the fluorinated drug substance.

Pharmaceutical Intermediates Chiral Synthesis Endocrinology

Regiochemical Control in Downstream Transformations: Positional Isomer Reactivity Differences

The para-substitution pattern of 4-(2-fluoro-1-hydroxyethyl)benzonitrile enables distinct reactivity in one-pot lactonization reactions compared to ortho- or meta-substituted analogs. Specifically, 2-hydroxyethyl benzonitrile derivatives undergo efficient one-pot lactonization in HCl/MeOH at 70°C over five hours to yield 3-substituted isochroman-1-one derivatives [1]. This reaction outcome is regiochemically dependent; ortho- and meta-substituted hydroxyethylbenzonitriles would be expected to form different cyclic products or fail to cyclize under the same conditions. While the target compound's specific performance in this transformation is not individually reported, the class-level evidence demonstrates that the para-substitution pattern is a prerequisite for this useful synthetic transformation [1].

Synthetic Chemistry Reaction Selectivity Intermediate Synthesis

Fluorine Incorporation via Nucleophilic Fluoromethylation: Synthetic Accessibility Advantage

The 2-fluoro-1-hydroxyethyl motif can be installed via a direct nucleophilic fluoromethylation strategy employing a fleeting lithium fluorocarbenoid (LiCH₂F) generated from fluoroiodomethane . This methodology enables the preparation of fluoroalcohols, fluoroamines, and fluoromethylated oxygenated heterocycles in a single synthetic operation with good yields . While not providing specific yield data for 4-(2-fluoro-1-hydroxyethyl)benzonitrile, the method's applicability to a diverse range of electrophiles (including aromatic aldehydes like 4-cyanobenzaldehyde) demonstrates that the fluorinated hydroxyethyl moiety can be efficiently introduced using a commercially available and scalable fluorinating reagent . This synthetic accessibility distinguishes fluorinated benzonitriles from alternative scaffolds requiring more complex or hazardous fluorination procedures.

Synthetic Methodology Fluorination Carbenoid Chemistry

Procurement-Grade Application Scenarios for 4-(2-Fluoro-1-hydroxyethyl)benzonitrile Based on Differentiated Evidence


Synthesis of Chiral Amino Alcohol Intermediates for Approved Pharmaceuticals

Procurement of 4-(2-fluoro-1-hydroxyethyl)benzonitrile is indicated for medicinal chemistry groups engaged in the synthesis of chiral amino alcohol intermediates, particularly those related to Osilodrostat (Isturisa) or analogous 11β-hydroxylase inhibitors [1]. The specific 4-cyano, 2-fluoro substitution pattern is required for the patented synthetic route involving imidization, chiral addition, and subsequent elaboration to the enantiopure (R)-amino alcohol [1][2]. Use of positional isomers (e.g., 3-fluoro) or non-fluorinated analogs will not yield the correct intermediate for Osilodrostat [1][2].

Construction of Isochroman-1-one Libraries via Tandem TDAE-Initiated Reactions

For synthetic chemistry groups building libraries of oxygenated heterocycles, 4-(2-fluoro-1-hydroxyethyl)benzonitrile provides a para-substituted hydroxyethylbenzonitrile substrate capable of undergoing one-pot lactonization in HCl/MeOH to yield 3-substituted isochroman-1-one derivatives [1]. This regiochemical requirement is supported by literature on analogous 2-hydroxyethyl benzonitrile derivatives [1]. Procurement of the correct para-substituted isomer is essential for achieving the desired cyclization outcome.

Medicinal Chemistry Exploration of Fluorine Bioisosteres in Benzonitrile Scaffolds

4-(2-Fluoro-1-hydroxyethyl)benzonitrile serves as a matched molecular pair probe for investigating the impact of fluorine-for-oxygen bioisosteric replacement on lipophilicity (ΔlogP ≈ +0.5 to +1.5), membrane permeability, and target binding [1]. This compound can be directly compared to its non-fluorinated hydroxyethylbenzonitrile counterpart in parallel biological assays to quantify the fluorine effect on potency, selectivity, and metabolic stability. Procurement of both fluorinated and non-fluorinated analogs from the same vendor ensures consistent purity and analytical characterization, enabling rigorous SAR interpretation [1].

Development of Scalable Fluoromethylation Protocols Using LiCH₂F Methodology

4-Cyanobenzaldehyde, a commercial starting material, can be subjected to nucleophilic fluoromethylation with lithium fluorocarbenoid (LiCH₂F) to yield 4-(2-fluoro-1-hydroxyethyl)benzonitrile [1]. This direct, one-step transformation is documented to proceed with very good yields across diverse electrophiles and is scalable [1]. Process chemistry teams seeking a reliable source of fluorinated benzonitrile building blocks can leverage this methodology, and procurement of the target compound serves as an authentic reference standard for method development and quality control [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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